Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate
Overview
Description
Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring substituted with dichloro groups and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate typically involves multiple steps. One common method includes the esterification of 4,5-dichlorothiophene-2-carboxylic acid with methyl alcohol in the presence of a catalyst such as sulfuric acid. The tert-butoxy group can be introduced via a tert-butylation reaction using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dichloro groups can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted thiophenes.
Scientific Research Applications
Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate involves its interaction with specific molecular targets. The tert-butoxy group can undergo radical reactions, leading to the formation of reactive intermediates that can interact with various biological molecules . The dichloro groups can also participate in nucleophilic substitution reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in having a tert-butoxy group and ester functionality.
(2S)-2-[(tert-Butoxy)carbonyl(methyl)amino]-3-methylbutanoic acid: Another compound with a tert-butoxycarbonyl group.
Uniqueness
Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)-4,5-dichlorothiophene-2-carboxylate is unique due to its combination of a thiophene ring with dichloro substitution and a tert-butoxy ester group.
Properties
IUPAC Name |
methyl 4,5-dichloro-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O5S/c1-12(2,3)19-6(15)5-18-8-7(13)10(14)20-9(8)11(16)17-4/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTGIIGPXNHMGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(SC(=C1Cl)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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